

# Fullerene C70: Application Notes and Protocols for Drug Delivery and Nanomedicine

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## Compound of Interest

Compound Name: Fullerene C70

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## Introduction

**Fullerene C70**, a carbon allotrope composed of 70 carbon atoms arranged in a cage-like structure, has garnered significant interest in the field of nanomedicine for its potential applications in drug delivery, bioimaging, and therapeutics.[1][2] Its unique physicochemical properties, including a large surface area, tunable surface chemistry, and the ability to be functionalized, make it a promising candidate for the development of novel nanocarriers.[2][3] This document provides a detailed overview of the applications of **Fullerene C70** in drug delivery and nanomedicine, along with experimental protocols for its functionalization and evaluation.

## Physicochemical Properties and Biocompatibility

Pristine C70 is hydrophobic and tends to aggregate in aqueous solutions, which limits its direct application in biological systems.[4] To overcome this, surface functionalization with hydrophilic moieties such as polyethylene glycol (PEG), carboxylic acids, or amino acids is crucial to enhance its water solubility and biocompatibility.[3] Studies on the toxicity of fullerenes have shown that functionalization plays a key role in their biological behavior. While some studies have indicated potential toxicity of pristine fullerenes, appropriately functionalized fullerenes have demonstrated good biocompatibility.[5]

# Applications in Drug Delivery and Nanomedicine

## Drug Delivery

Functionalized C70 can serve as a versatile nanocarrier for various therapeutic agents, including anticancer drugs like doxorubicin and paclitaxel.[2][6] Drugs can be loaded onto the C70 surface through covalent conjugation or non-covalent interactions such as  $\pi$ - $\pi$  stacking and hydrophobic interactions. The high surface area of C70 allows for a potentially high drug loading capacity.

Table 1: Physicochemical Properties of C70-Based Drug Delivery Systems

| Formulation         | Drug        | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
|---------------------|-------------|--------------------|---------------------|---------------------------|------------------------------|-----------|
| C70-PEG             | Doxorubicin | Data not available | Data not available  | Data not available        | Data not available           |           |
| C70-Carboxylic Acid | Cisplatin   | Data not available | Data not available  | Data not available        | Data not available           |           |

| C70-Amino Acid | Paclitaxel | Data not available | Data not available | Data not available | Data not available | |

Note: Specific quantitative data for C70-based drug delivery systems is not readily available in the reviewed literature. The table serves as a template for researchers to populate with their experimental data.

## Photodynamic Therapy (PDT)

Fullerenes, including C70, are excellent photosensitizers.[7] Upon excitation with light of a specific wavelength, they can generate reactive oxygen species (ROS), which can induce cell death.[7][8] This property makes C70 a promising agent for photodynamic therapy, a non-invasive cancer treatment modality.[7][8] The efficacy of C70 in PDT is attributed to its high triplet quantum yield.[1]

Table 2: In Vitro Cytotoxicity of Functionalized C70 in Photodynamic Therapy

| Cell Line | C70 Formulation     | Light Dose (J/cm <sup>2</sup> ) | IC50 (μM)          | Reference |
|-----------|---------------------|---------------------------------|--------------------|-----------|
| HeLa      | C70-PEG             | Data not available              | Data not available |           |
| MCF-7     | C70-Carboxylic Acid | Data not available              | Data not available |           |

| A549 | C70-Amino Acid | Data not available | Data not available | |

Note: Specific quantitative data for C70-based photodynamic therapy is not readily available in the reviewed literature. The table serves as a template for researchers to populate with their experimental data.

## Gene Delivery

Cationic functionalization of C70 can render it a suitable vector for gene delivery. The positively charged C70 derivatives can electrostatically interact with negatively charged nucleic acids (DNA and RNA) to form nanocomplexes. These complexes can protect the genetic material from degradation and facilitate its entry into cells. Studies with other cationic fullerenes have shown promising results for gene transfection.<sup>[5][9]</sup>

Table 3: Gene Transfection Efficiency of C70-Based Nanocarriers

| Cell Line | C70 Formulation | N/P Ratio          | Transfection Efficiency (%) | Reference      |
|-----------|-----------------|--------------------|-----------------------------|----------------|
| HEK293    | C70-PEI         | Data not available | Data not available          | <sup>[9]</sup> |

| HeLa | C70-Amino Acid | Data not available | Data not available | |

Note: N/P ratio refers to the ratio of nitrogen atoms in the cationic polymer to phosphate groups in the nucleic acid. Specific quantitative data for C70-based gene delivery is not readily

available in the reviewed literature.

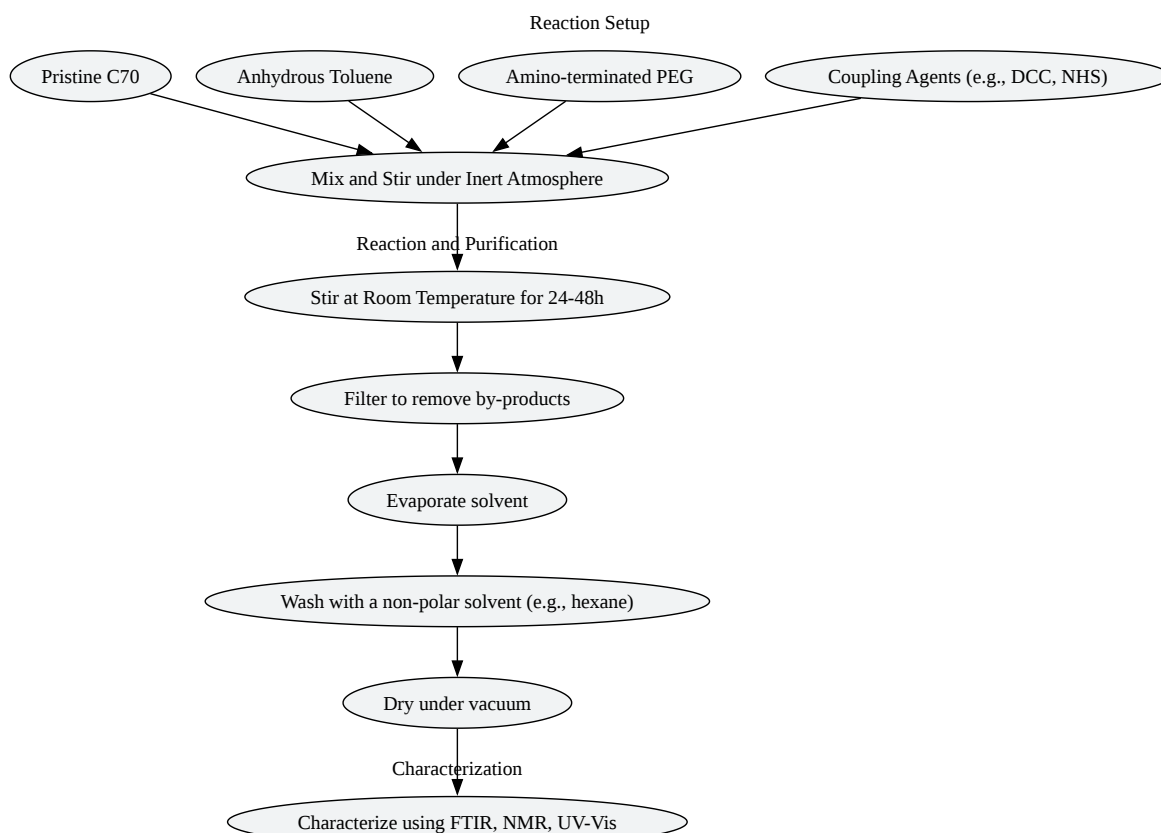
## Bioimaging

The unique electronic properties of fullerenes also open up possibilities for their use in bioimaging. Endohedral metallofullerenes, where a metal atom is encapsulated within the fullerene cage, have been explored as contrast agents for magnetic resonance imaging (MRI).

## Experimental Protocols

### Synthesis of Water-Soluble C70 Derivatives (PEGylation)

This protocol describes a general method for the functionalization of C70 with polyethylene glycol (PEG) to enhance its aqueous solubility.



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Caption: Workflow for loading Doxorubicin onto C70-PEG.

**Materials:**

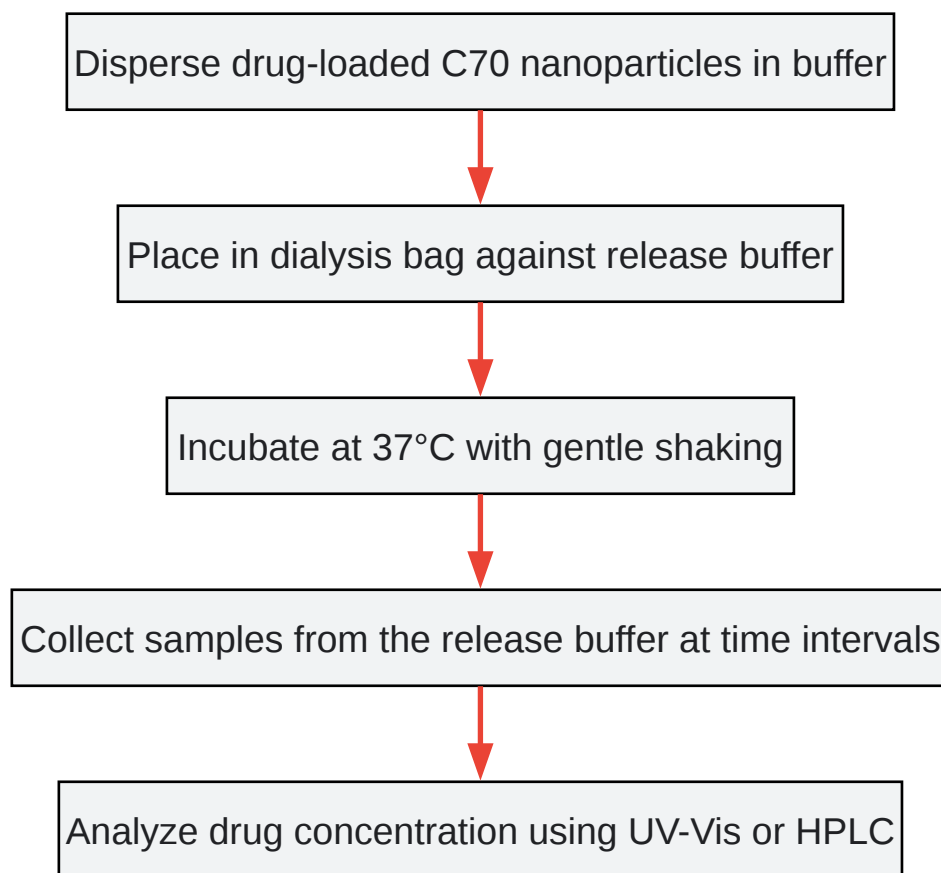
- C70-PEG
- Doxorubicin Hydrochloride (DOX·HCl)
- Deionized water
- Dialysis membrane (MWCO 10 kDa)

**Procedure:**

- Dissolve C70-PEG in deionized water to a final concentration of 1 mg/mL.
- Dissolve DOX·HCl in deionized water to a final concentration of 1 mg/mL.
- Mix the C70-PEG and DOX solutions at a desired weight ratio (e.g., 5:1, 10:1).
- Stir the mixture at room temperature for 24 hours in the dark to allow for complex formation.
- Transfer the solution to a dialysis bag and dialyze against deionized water for 48 hours to remove unloaded DOX. Change the water every 6 hours.
- Collect the solution from the dialysis bag and lyophilize to obtain DOX-loaded C70-PEG nanoparticles as a dry powder.
- Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy by measuring the absorbance of DOX at 480 nm.

## In Vitro Drug Release Study

This protocol describes a method to evaluate the release of a loaded drug from C70 nanoparticles over time in a simulated physiological environment. [10][11][12][13] Workflow for In Vitro Drug Release Study



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Caption: Workflow for in vitro drug release study.

Materials:

- Drug-loaded C70 nanoparticles
- Phosphate-buffered saline (PBS, pH 7.4)
- Dialysis membrane (MWCO 10 kDa)
- Incubator shaker

Procedure:

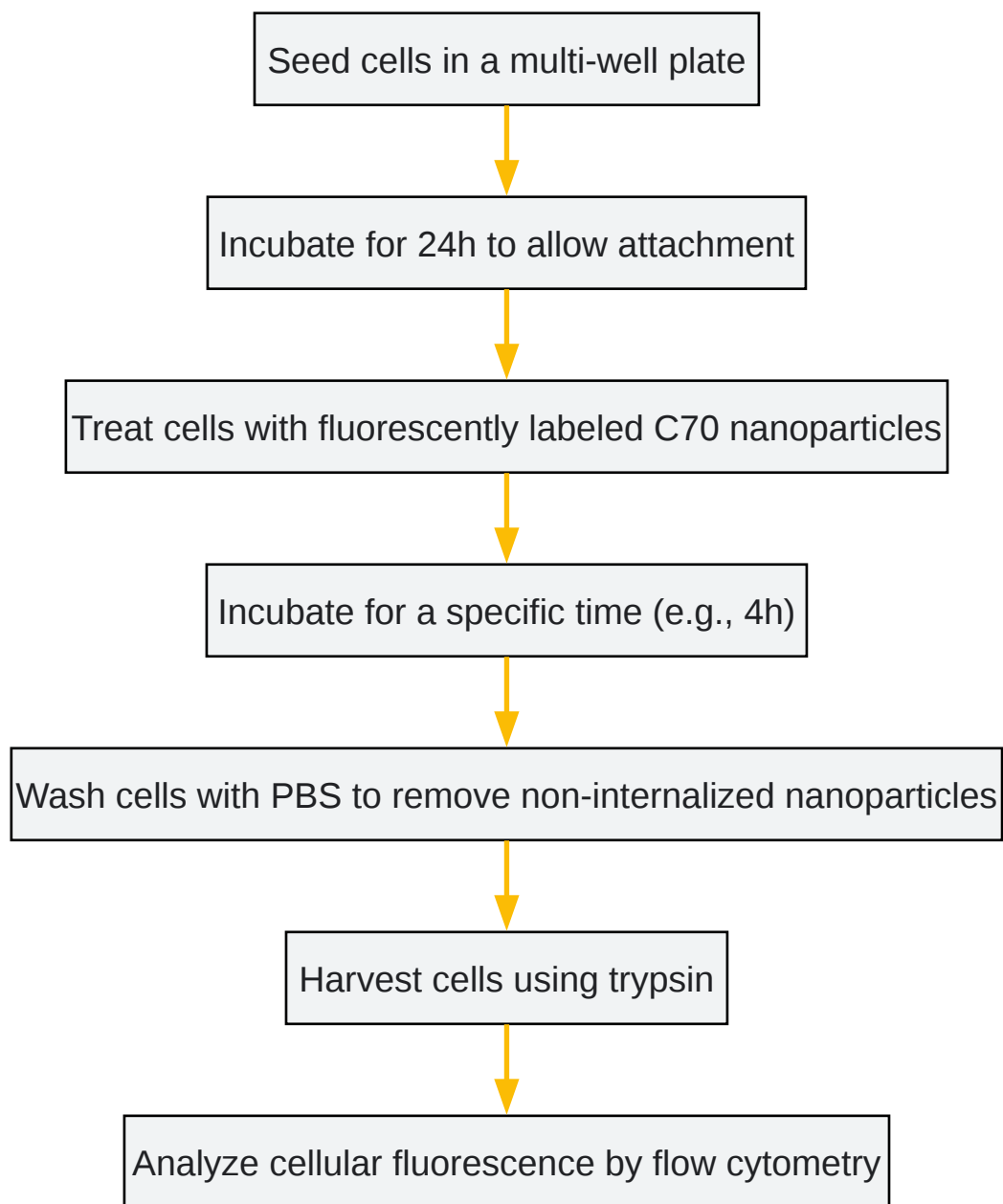
- Disperse a known amount of drug-loaded C70 nanoparticles in a specific volume of PBS (pH 7.4).

- Transfer the dispersion into a dialysis bag.
- Place the dialysis bag in a larger container with a known volume of fresh PBS.
- Incubate the setup at 37°C with gentle shaking.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh PBS to maintain sink conditions.
- Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). [14]7. Calculate the cumulative percentage of drug released at each time point.

## Cellular Uptake Analysis by Flow Cytometry

This protocol provides a method to quantify the cellular uptake of fluorescently labeled C70 nanoparticles. [1][15][16][17][18] Workflow for Cellular Uptake Analysis





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Caption: Workflow for cellular uptake analysis.

Materials:

- Fluorescently labeled C70 nanoparticles (e.g., C70-PEG-FITC)
- Cell line of interest (e.g., HeLa, MCF-7)

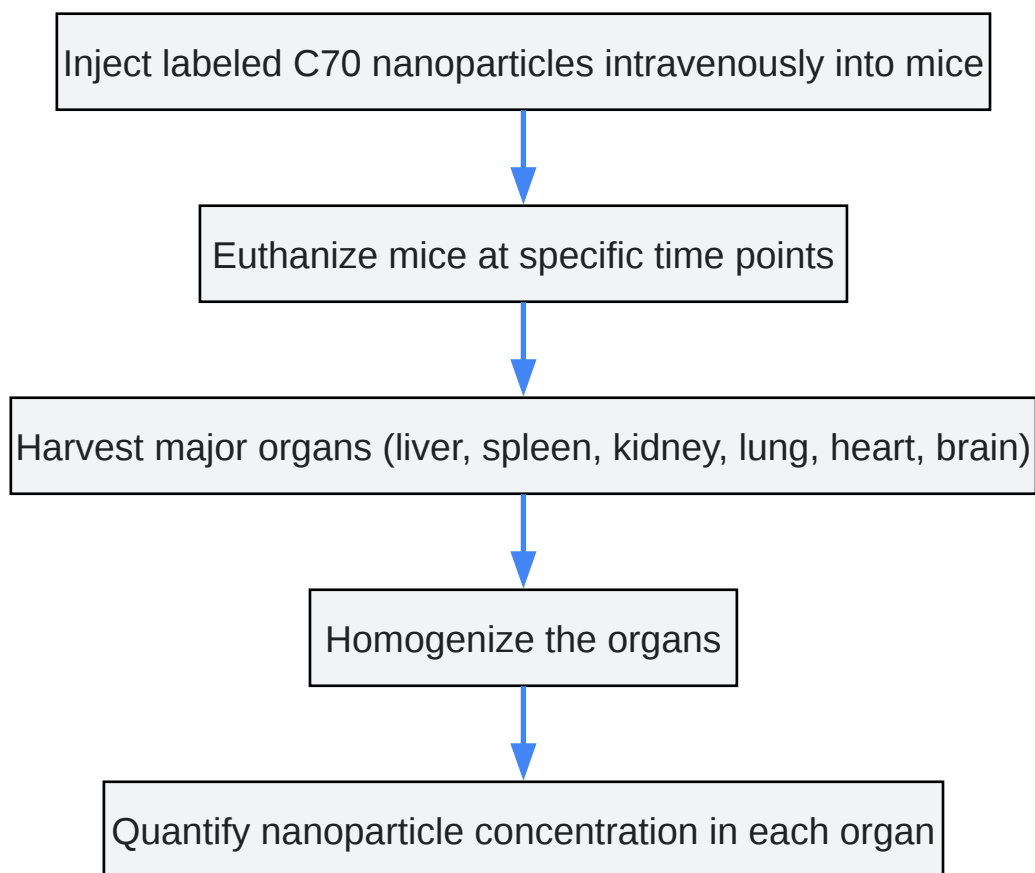
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Flow cytometer

#### Procedure:

- Seed the cells in a 6-well plate at a density of  $2 \times 10^5$  cells/well and incubate for 24 hours.
- Prepare different concentrations of fluorescently labeled C70 nanoparticles in cell culture medium.
- Remove the old medium from the cells and add the nanoparticle-containing medium.
- Incubate the cells for a specific period (e.g., 4 hours) at 37°C.
- After incubation, wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.
- Harvest the cells using trypsin-EDTA and resuspend them in PBS.
- Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity, which are indicative of cellular uptake. [16]

## In Vivo Biodistribution Study in a Mouse Model

This protocol outlines a general procedure for assessing the biodistribution of C70 nanoparticles in a murine model. [2][3][19][20][21][22][23][24] [Workflow for In Vivo Biodistribution Study](#)



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Caption: Workflow for in vivo biodistribution study.

Materials:

- Labeled C70 nanoparticles (e.g., radiolabeled or fluorescently labeled)
- Healthy mice (e.g., Balb/c)
- Anesthetic
- Instrumentation for quantification (e.g., gamma counter for radiolabeled nanoparticles, fluorescence imaging system for fluorescently labeled nanoparticles)

Procedure:

- Administer the labeled C70 nanoparticles to the mice via intravenous injection (tail vein).

- At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a group of mice.
- Perfuse the mice with saline to remove blood from the organs.
- Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, and brain).
- Weigh each organ.
- Quantify the amount of C70 nanoparticles in each organ using the appropriate detection method (e.g., gamma counting for radiolabeled nanoparticles or fluorescence measurement of tissue homogenates for fluorescently labeled nanoparticles). [20]7. Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

## Conclusion

**Fullerene C70** holds considerable promise for a range of applications in drug delivery and nanomedicine. Its versatile surface chemistry allows for functionalization to improve biocompatibility and to conjugate various therapeutic and imaging agents. The protocols provided herein offer a foundational framework for researchers to explore the potential of C70-based nanocarriers. Further research is warranted to generate specific quantitative data on the performance of different C70 formulations to fully realize their clinical potential.

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## References

1. researchgate.net [researchgate.net]
2. Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
3. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective paclitaxel:  $\beta$ -Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo gene delivery by cationic tetraamino fullerene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodynamic Therapy: Targeting Cancer Biomarkers for the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Cisplatin Encapsulated in Nanomedicine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. Advancing nanoparticle delivery studies: flow cytometry-based quantification of nanoparticle uptake and transfection in retinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A comparative biodistribution study of polymeric and lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biodistribution and Pharmacokinetic Analysis of Combination Lonidamine and Paclitaxel Delivery in an Orthotopic Animal Model of Multi-drug Resistant Breast Cancer Using EGFR-Targeted Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
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